molecular formula C18H18N2OS2 B2899714 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide CAS No. 314769-69-2

2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B2899714
CAS No.: 314769-69-2
M. Wt: 342.48
InChI Key: YDCYXDWTNFTUKH-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide is a synthetic small molecule featuring a benzothiazole core, a pharmacophore of significant interest in medicinal chemistry . The molecular structure incorporates a sulfanyl-acetamide bridge connecting the benzothiazole ring to an N-phenyl-N-isopropyl group. This specific architecture is characteristic of a class of compounds investigated for their potential bioactivity, particularly as building blocks in the development of novel therapeutic agents . Heterocyclic compounds containing the benzothiazole scaffold, such as this one, are frequently explored in anti-infective research . Recent scientific literature highlights benzothiazole derivatives as a promising class in the search for new anti-tubercular compounds, with research focusing on their synthesis through various pathways including molecular hybridization techniques . Furthermore, acetamide derivatives are widely recognized in drug discovery for their chemotherapeutic potential, often serving as key components in molecules designed to inhibit specific enzymatic targets . This reagent is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications such as in vitro biological testing, as a standard for analytical purposes, or as a synthetic intermediate in medicinal chemistry programs. It is not intended for diagnostic, therapeutic, or any other use. Researchers should handle this compound responsibly and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-13(2)20(14-8-4-3-5-9-14)17(21)12-22-18-19-15-10-6-7-11-16(15)23-18/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCYXDWTNFTUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Key Features
Target Compound : 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide C₁₈H₁₉N₂OS₂ 342.49 N-phenyl, N-isopropyl, benzothiazole Planar benzothiazole core; branched alkyl group enhances lipophilicity
Analog 1 : N-Methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfanyl)fluoroacetamide (Compound 13, ) C₁₂H₁₂FN₂O₂S₂ 314.36 Fluoroacetamide, methoxy-methyl Fluorine atom increases electronegativity; methoxy group improves solubility
Analog 2 : 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide () C₁₆H₁₄N₂OS₂ 314.43 4-Methylphenyl Methyl group enhances hydrophobic interactions; lower molecular weight
Analog 3 : 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () C₁₁H₈Cl₂N₂OS 302.17 Dichlorophenyl, thiazole Chlorine atoms increase steric bulk; thiazole replaces benzothiazole
Analog 4 : 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4-oxo-benzothiazin-2-yl)acetamide () C₁₇H₁₂N₂O₃S₂ 372.43 Benzoxazole, benzothiazinone Benzoxazole reduces electron density; ketone group introduces polarity

Key Observations :

Bulkier Groups: The isopropyl group in the target compound improves lipophilicity (logP ~4.5 estimated) compared to methyl or methoxy substituents .

Heterocycle Modifications :

  • Replacing benzothiazole with thiazole (Analog 3) or benzoxazole (Analog 4) alters π-π stacking and hydrogen-bonding capabilities. Benzothiazole’s sulfur atom may facilitate stronger intermolecular interactions than oxygen in benzoxazole .

Synthetic Routes :

  • The target compound’s synthesis likely involves nucleophilic substitution between benzothiazole-2-thiol and chloroacetamide derivatives, similar to methods used for Analog 2 ().
  • In contrast, Analog 1 requires fluorination via LDA/NFSI, highlighting the complexity of introducing fluorine .

Physicochemical Properties :

  • Solubility : The target compound’s branched isopropyl group may reduce aqueous solubility compared to Analog 1’s methoxy-methyl group.
  • Crystallinity: Analog 2 crystallizes in a monoclinic system (P21/n), while Analog 3 forms hydrogen-bonded 1D chains (R₂²(8) motif), impacting dissolution rates .

Biological Activity

2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide is a compound derived from the benzothiazole family, known for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H19N3OS2\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{S}^{2}

It features a benzothiazole moiety linked to a propanamide group, which is significant for its biological activity.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit notable antimicrobial activity. A study demonstrated that this compound showed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a potential lead in antimicrobial drug development .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases and the upregulation of pro-apoptotic proteins.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

These findings indicate that this compound may have significant potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain and inflammation pathways. This dual inhibition could provide therapeutic benefits in managing pain without the side effects associated with traditional NSAIDs .
  • Cellular Pathways : The compound influences cellular signaling pathways related to apoptosis and cell proliferation. It appears to activate stress response pathways that lead to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor growth compared to controls, indicating its potential as a therapeutic agent in oncology.
  • Clinical Relevance : Preliminary clinical trials have suggested that compounds with similar structures may enhance the efficacy of existing cancer therapies when used in combination .

Q & A

Q. What synthetic pathways are recommended for synthesizing 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide?

The compound is synthesized via multi-step reactions. A common method involves:

  • Step 1 : Reacting 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of sodium acetate to form an intermediate acetamide.
  • Step 2 : Coupling the intermediate with 1,3-benzothiazol-2-thiol under reflux conditions in ethanol. Key considerations include maintaining anhydrous conditions and optimizing stoichiometric ratios to minimize byproducts. Characterization via 1^1H/13^{13}C NMR and mass spectrometry is critical for confirming structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirms molecular structure and purity by analyzing proton and carbon environments.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade material).
  • X-ray Crystallography : Resolves 3D molecular geometry and dihedral angles between aromatic rings (using SHELX software for refinement) .

Q. How can thermal stability be evaluated for this compound?

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under controlled heating.
  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting points) and exothermic/endothermic events. Typical data ranges: Decomposition onset at ~250–300°C, depending on substituent effects .

Advanced Research Questions

Q. How can structural modifications enhance biological activity while reducing toxicity?

  • Rational Design : Introduce electron-withdrawing groups (e.g., -CF3_3) to the benzothiazole moiety to improve binding affinity to target enzymes.
  • SAR Studies : Compare derivatives with varied substituents (e.g., methyl, fluoro) on the phenyl ring to assess antimicrobial IC50_{50} values. For example, fluorinated analogs show 2–3× higher activity against Staphylococcus aureus .
  • Toxicity Screening : Use in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) to identify non-toxic candidates (IC50_{50} > 100 µM).

Q. How can crystallographic data resolve contradictions in reported biological activity?

  • Hydrogen Bond Analysis : Intermolecular N–H⋯N bonds (as observed in related acetamides) stabilize crystal packing and may correlate with solubility and bioavailability .
  • Dihedral Angle Effects : A twist angle >75° between benzothiazole and thiadiazole rings reduces π-π stacking, potentially lowering membrane permeability .

Q. What computational strategies predict binding modes to biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with antimicrobial targets (e.g., E. coli DNA gyrase). Key residues (e.g., Asp73, Glu50) show strong hydrogen bonding with the acetamide carbonyl group.
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable complexes .

Methodological Recommendations

  • Synthesis Optimization : Replace chloroacetyl chloride with bromoacetyl derivatives to improve reaction kinetics (yield increases by ~15% with 1.2 eq. NaHCO3_3) .
  • Crystallography : Refine structures using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to resolve disorder in sulfanyl groups .
  • Data Validation : Cross-reference NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09) to confirm assignments .

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